Phenyl P-methyl-N-propan-2-ylphosphonamidate
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Overview
Description
Phenyl P-methyl-N-propan-2-ylphosphonamidate is a chemical compound that belongs to the class of phosphonamidates These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl P-methyl-N-propan-2-ylphosphonamidate typically involves the reaction of a phenyl phosphonic dichloride with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Reaction of Phenyl Phosphonic Dichloride with Amine:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Phenyl P-methyl-N-propan-2-ylphosphonamidate can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonamidate to phosphine derivatives.
Substitution: The amide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out in an aqueous or organic solvent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is performed in an inert solvent like tetrahydrofuran.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used. The reaction conditions vary depending on the nucleophile and desired product.
Major Products Formed
Oxidation: Phosphonic acid derivatives
Reduction: Phosphine derivatives
Substitution: Various substituted phosphonamidates
Scientific Research Applications
Phenyl P-methyl-N-propan-2-ylphosphonamidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl P-methyl-N-propan-2-ylphosphonamidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: A related compound with a phenyl group and a ketone functional group.
2-Phenyl-2-propanol: An alcohol derivative with a phenyl group.
Phenylpropanolamine: A sympathomimetic agent with a phenyl group and an amine functional group.
Uniqueness
Phenyl P-methyl-N-propan-2-ylphosphonamidate is unique due to its phosphonamidate structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
4645-91-4 |
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Molecular Formula |
C10H16NO2P |
Molecular Weight |
213.21 g/mol |
IUPAC Name |
N-[methyl(phenoxy)phosphoryl]propan-2-amine |
InChI |
InChI=1S/C10H16NO2P/c1-9(2)11-14(3,12)13-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,11,12) |
InChI Key |
SQABATPMXGLTAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NP(=O)(C)OC1=CC=CC=C1 |
Origin of Product |
United States |
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